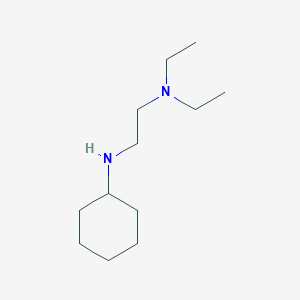
N~2~-Cyclohexyl-N~1~,N~1~-diethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Cyclohexyl-N2,N2-diethylethane-1,2-diamine is an organic compound characterized by the presence of a cyclohexyl group attached to an ethane-1,2-diamine backbone, with two ethyl groups attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclohexyl-N2,N2-diethylethane-1,2-diamine typically involves the reaction of cyclohexylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of N1-Cyclohexyl-N2,N2-diethylethane-1,2-diamine with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N1-Cyclohexyl-N2,N2-diethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N1-Cyclohexyl-N2,N2-diethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N1-Cyclohexyl-N2,N2-diethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its structural features allow it to interact with biological membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylethylenediamine: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylethylenediamine: Similar structure but without the cyclohexyl group.
Uniqueness
N1-Cyclohexyl-N2,N2-diethylethane-1,2-diamine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable ligand in coordination chemistry and a potential bioactive compound with unique interactions compared to its simpler analogs.
Propriétés
Numéro CAS |
92036-78-7 |
|---|---|
Formule moléculaire |
C12H26N2 |
Poids moléculaire |
198.35 g/mol |
Nom IUPAC |
N-cyclohexyl-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C12H26N2/c1-3-14(4-2)11-10-13-12-8-6-5-7-9-12/h12-13H,3-11H2,1-2H3 |
Clé InChI |
PRRMLKSVHIYPDE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13029206.png)
![8-Methoxy-2-azaspiro[4.5]decan-3-one](/img/structure/B13029209.png)

![2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13029220.png)
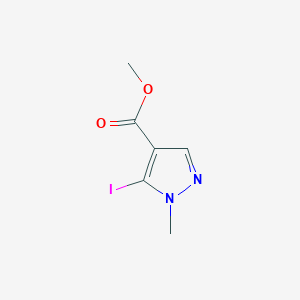

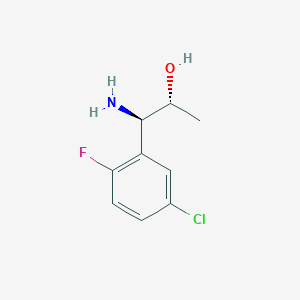

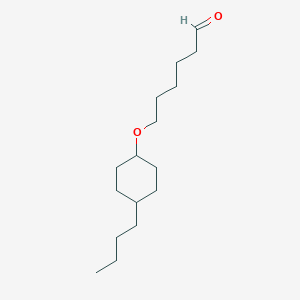
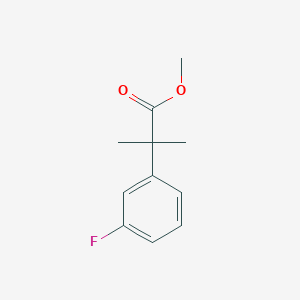
![tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate](/img/structure/B13029280.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13029281.png)

![tert-Butyl 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13029286.png)
